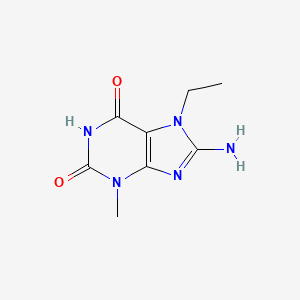

8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

8-Amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived heterocyclic compound characterized by a purine-2,6-dione core with substitutions at positions 3, 7, and 8. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive purine derivatives, particularly in receptor modulation and enzyme inhibition contexts .

属性

IUPAC Name |

8-amino-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H2,9,10)(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPDWXCNDGHBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from simpler precursors One common synthetic route involves the alkylation of 3-methylxanthine with ethyl iodide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and amines are commonly used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

科学研究应用

8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antiviral or anticancer activity.

相似化合物的比较

Substitution Patterns in Purine-2,6-dione Derivatives

The pharmacological profile of purine-2,6-diones is highly sensitive to substitutions at positions 3, 7, and 8. Key comparisons include:

Key Observations :

- Position 8: The 8-amino group is critical for 5-HT1A and D2 receptor interactions, as seen in arylpiperazinylalkyl derivatives of 8-amino-3,7-dimethyl analogs. Removal of lipophilic 8-substituents abolishes receptor affinity, underscoring the amino group’s role in hydrogen bonding .

- Position 3 : 3-Methyl substitution is conserved in high-affinity 5-HT6/D2 ligands, suggesting its role in stabilizing the purine core conformation .

Impact of Ethyl vs. Methyl Groups

The 7-ethyl substitution distinguishes the target compound from 7-methyl analogs (e.g., 3,7-dimethyl derivatives). Ethyl groups increase steric bulk and lipophilicity, which may alter:

- Receptor Binding : In D2 ligands, bulkier 7-substituents could hinder optimal interaction with hydrophobic pockets, as seen in reduced D2 affinity for 3,7-dimethyl vs. 1,3-dimethyl cores .

- Metabolic Stability : Ethyl groups may slow oxidative metabolism compared to methyl, extending half-life .

Functional and Therapeutic Implications

Serotonin and Dopamine Receptor Modulation

- The target compound’s 8-amino group aligns with high-affinity 5-HT1A antagonists (e.g., compounds 19–23 in ), which exhibit Ki values <100 nM for 5-HT1A and D2 receptors. However, the 7-ethyl substitution may shift selectivity compared to 7-methyl derivatives .

- In contrast, 8-alkoxy substitutions (e.g., 8-(3-chloro-6-trifluoromethyl-pyridin-2-yloxy) in caffeine derivatives) abolish CNS activity but retain analgesia, highlighting the amino group’s unique role in CNS receptor engagement .

Comparison with Linagliptin and Enzyme Targets

Linagliptin, a DPP-4 inhibitor, shares the purine-2,6-dione core but features larger 7- and 8-substituents (butynyl and aminopiperidine). This contrast underscores:

生物活性

8-Amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound is characterized by an amino group at the 8th position, an ethyl group at the 7th position, and a methyl group at the 3rd position on the purine ring. Its structure suggests potential interactions with biological targets, leading to various pharmacological effects.

The molecular formula of 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is with a molecular weight of approximately 237.26 g/mol. The compound exhibits a fused heterocyclic system comprising a pyrimidine and an imidazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5O2 |

| Molecular Weight | 237.26 g/mol |

| Structure | Purine derivative |

The mechanism of action for 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific enzymes and receptors. It is hypothesized that this compound may inhibit certain enzymes involved in nucleotide metabolism, which could lead to therapeutic effects such as antiviral or anticancer activities.

Biological Activity

Research indicates that derivatives of purine compounds often exhibit significant biological activities, particularly in the central nervous system (CNS). The following sections detail specific findings related to the biological activity of 8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione.

Antidepressant and Anxiolytic Effects

Recent studies have explored the antidepressant potential of purine derivatives. In vitro screening showed that compounds similar to 8-amino-7-ethyl-3-methyl-1H-purine derivatives have high affinity for serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). These interactions suggest that such compounds could act as potential antidepressants or anxiolytics.

Case Study:

A study evaluated several derivatives for their effects on serotonin receptor affinity. Compounds containing modifications at the 8th position showed promising results in binding affinity and selectivity for serotonin receptors. For instance, one derivative demonstrated a K_i value of 5.6 nM for the 5-HT1A receptor while exhibiting minimal activity towards other serotonin receptor subtypes .

Anticancer Activity

The antiproliferative effects of purine derivatives have also been investigated. In vitro assays demonstrated that some derivatives exhibit inhibitory effects on cancer cell lines. For example, compounds structurally related to 8-amino-7-ethyl-3-methylpurine were found to inhibit the growth of pancreatic carcinoma cells significantly .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 8-Amino Derivative | CFPAC-1 | <10 |

| Caffeine Derivative | MCF7 | <15 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications at specific positions on the purine ring can significantly alter biological activity. For instance, substitutions at the 8th position with various amino groups enhanced receptor affinity and selectivity. The presence of lipophilic substituents was found to improve binding interactions with serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。